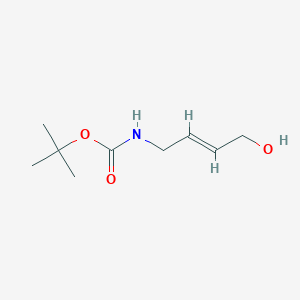
(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, carbamates can generally be synthesized through the reaction of alcohols with isocyanates .
Molecular Structure Analysis
The molecular structure of carbamates typically consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . The exact structure of “this compound” would depend on the specific groups attached to the carbamate core.
Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including hydrolysis and reactions with nucleophiles . The specific reactions that “this compound” can undergo would depend on its exact structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely depending on their exact structure . Specific information on the properties of “this compound” was not found.
作用機序
(E)-TBHBC acts as a carbamate ester, which is a type of chemical bond formed between a carboxylic acid and an amine group. The carbamate ester acts as an intermediate in the formation of amides, esters, and nitriles. The carbamate ester can also act as a catalyst in the formation of heterocyclic compounds, such as pyrroles and indoles.
Biochemical and Physiological Effects
(E)-TBHBC has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have anti-tumor activity, as well as anti-viral activity.
実験室実験の利点と制限
(E)-TBHBC has several advantages for use in lab experiments. It is easily synthesized, is relatively inexpensive, and is relatively stable. In addition, it is soluble in a variety of organic solvents and is non-toxic. The main limitation of (E)-TBHBC is that it is not very soluble in water, which makes it difficult to use in aqueous solutions.
将来の方向性
The future directions of (E)-TBHBC research include further exploring its anti-inflammatory and anti-oxidant properties, as well as its potential applications in the treatment of cancer and other diseases. In addition, further research is needed to explore its potential uses in the synthesis of other compounds and its potential as a catalyst in the synthesis of heterocyclic compounds. Furthermore, further research is needed to explore the potential of (E)-TBHBC as an insecticide, as well as its potential applications in agriculture. Finally, further research is needed to explore the potential of (E)-TBHBC as a drug delivery system.
合成法
(E)-TBHBC is synthesized by reacting 4-hydroxybut-2-en-1-ol with tert-butyl isocyanate. The reaction is carried out in an organic solvent, such as ethyl acetate, and is catalyzed by a base, such as pyridine. The reaction is typically carried out at room temperature and the product is isolated by vacuum distillation.
科学的研究の応用
(E)-TBHBC is a versatile compound that is used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, such as amides, esters, and nitriles. It has also been used as a protective group in peptide synthesis. In addition, it has been used as a catalyst in the synthesis of heterocyclic compounds, such as pyrroles and indoles.
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[(E)-4-hydroxybut-2-enyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h4-5,11H,6-7H2,1-3H3,(H,10,12)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNNEQMTIKFYLS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2618797.png)
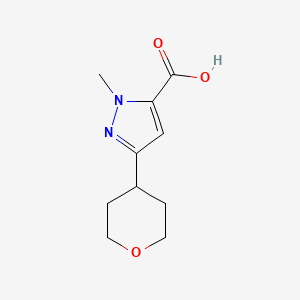
![3-methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2618799.png)
![4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2618801.png)
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2618805.png)

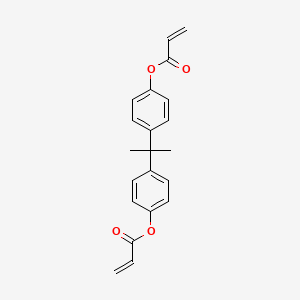
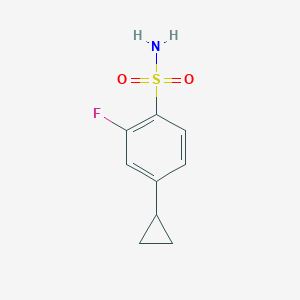
![ethyl 2-[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2618810.png)
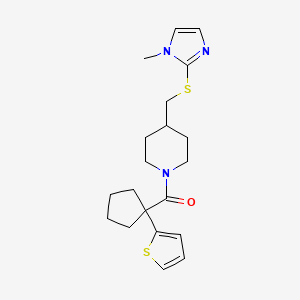
![7-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2618813.png)

![3-Bromo-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2618818.png)
